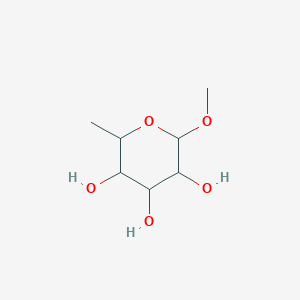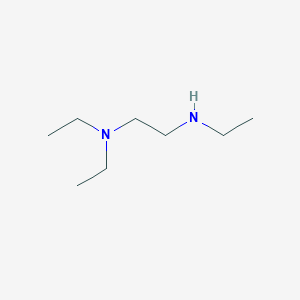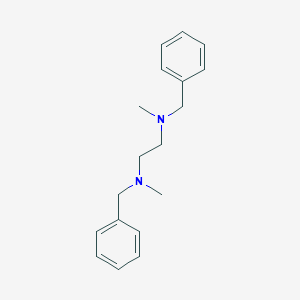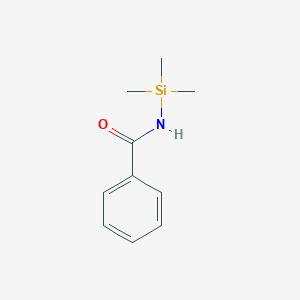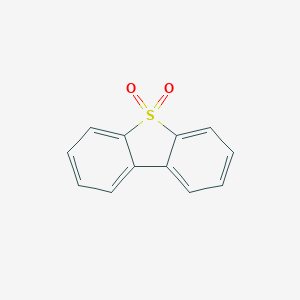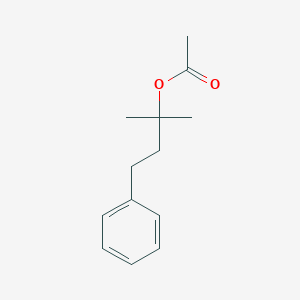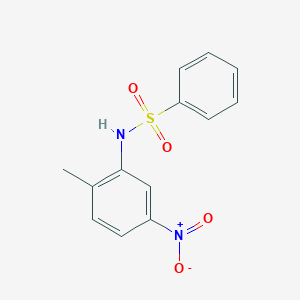
N-(2-methyl-5-nitrophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)benzenesulfonamide, commonly known as MNBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBS is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of MNBS is not fully understood, but it is believed to involve the inhibition of enzymes, such as carbonic anhydrase and beta-lactamase. MNBS has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
MNBS has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and beta-lactamase enzymes, the inhibition of bacterial and fungal growth, and the inhibition of cancer cell growth. MNBS has also been shown to have low toxicity and high stability, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
MNBS has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, MNBS also has some limitations, including its limited solubility in water and its potential to form insoluble aggregates.
Orientations Futures
There are several future directions for research on MNBS, including:
1. Further studies on the mechanism of action of MNBS, particularly its interactions with enzymes and cell membranes.
2. Studies on the potential applications of MNBS in other fields, such as materials science and environmental science.
3. Studies on the synthesis of MNBS derivatives with improved solubility and stability.
4. Studies on the potential use of MNBS as a diagnostic tool for bacterial and fungal infections.
5. Studies on the potential use of MNBS as a therapeutic agent for cancer and other diseases.
In conclusion, MNBS is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. MNBS has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research on MNBS is needed to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
MNBS can be synthesized using various methods, including the reaction of 2-methyl-5-nitroaniline with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction is carried out in a solvent, such as dichloromethane or chloroform, and the product is obtained by filtering and drying. Other methods of synthesis include the reaction of 2-methyl-5-nitroaniline with benzenesulfonamide in the presence of a catalyst, such as copper(II) acetate, or the reaction of 2-methyl-5-nitrophenyl isocyanate with benzenesulfonamide.
Applications De Recherche Scientifique
MNBS has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, MNBS has been studied for its potential as an antibacterial and antifungal agent. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, MNBS has been studied for its potential as a dye for solar cells. In environmental science, MNBS has been studied for its potential as a pollutant indicator.
Propriétés
Numéro CAS |
121-77-7 |
|---|---|
Formule moléculaire |
C13H12N2O4S |
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
N-(2-methyl-5-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O4S/c1-10-7-8-11(15(16)17)9-13(10)14-20(18,19)12-5-3-2-4-6-12/h2-9,14H,1H3 |
Clé InChI |
WRWMJCVKQPQKNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2 |
Autres numéros CAS |
121-77-7 |
Synonymes |
N-(2-methyl-5-nitro-phenyl)benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



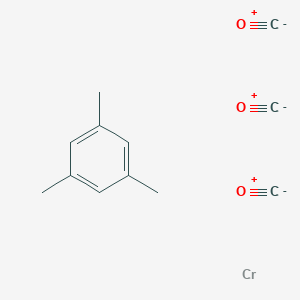
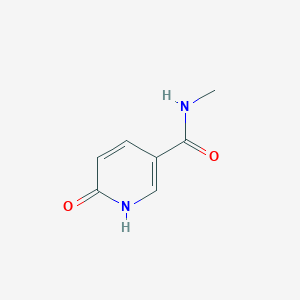

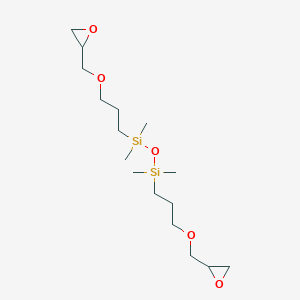

![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)
